Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine (CAS 892154-91-5) is a specialized 'light fluorous' triarylphosphine ligand designed for homogeneous transition-metal catalysis (e.g., Pd, Rh, Ru) with integrated phase-separation recovery. Featuring two 1H,1H,2H,2H-perfluorodecyl 'ponytail' chains, it provides a precise ~56% fluorine content by weight. This structural configuration bridges the gap between traditional non-fluorous ligands and heavy fluorous systems, offering the electronic equivalence of triphenylphosphine (TPP) while enabling high-efficiency catalyst recycling via fluorous solid-phase extraction (F-SPE) or thermomorphic liquid-liquid separation [1]. For industrial and pharmaceutical procurement, it represents a drop-in replacement for TPP that drastically reduces precious metal leaching and downstream purification costs without requiring purely perfluorinated reaction solvents.
Substituting this bis-fluorous ligand with standard triphenylphosphine (TPP) completely forfeits the ability to recover the expensive precious metal catalyst via fluorous biphasic separation, leading to high catalyst replacement costs and heavy metal contamination in the product stream. Conversely, substituting it with the 'heavy fluorous' tris-substituted analog (Tris[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phosphine) results in poor solubility in standard organic solvents at room temperature . The tris-analog often requires the procurement of expensive, environmentally restricted perfluorinated solvents or excessively high thermomorphic transition temperatures to achieve a homogeneous catalytic phase, which can degrade sensitive substrates and increase process energy costs. The bis-substituted variant is specifically engineered to balance organic processability with fluorous recoverability.
The bis-substituted phosphine contains ~56 wt% fluorine, placing it in the optimal 'light fluorous' regime for F-SPE. In comparative recovery protocols, bis-fluorous ligands routinely achieve >95% recovery when eluted over fluorous silica gel, whereas mono-substituted analogs (containing <45 wt% fluorine) exhibit significant leaching into the organic wash phase . Standard TPP exhibits 0% fluorous retention. This high partition coefficient ensures that the active Pd or Rh complex is quantitatively retained and easily eluted with a fluorophilic wash, minimizing precious metal loss per catalytic cycle.
| Evidence Dimension | Catalyst recovery rate via F-SPE |
| Target Compound Data | >95% recovery (optimal light fluorous retention) |
| Comparator Or Baseline | Mono-substituted fluorous phosphine (<80% recovery / high leaching) |
| Quantified Difference | >15% higher absolute recovery per cycle compared to mono-substituted analogs |
| Conditions | Fluorous silica gel extraction followed by fluorophilic solvent elution |
High recovery directly lowers the amortized cost of precious metal catalysts and reduces API purification steps required to meet heavy metal limits.
Unlike heavy fluorous ligands, the bis-substituted compound maintains functional solubility in common organic solvents like toluene and THF. While the tris-substituted analog (Tris[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phosphine, ~61 wt% F) often requires strict biphasic conditions or high-temperature thermomorphic transitions (>80°C) to achieve a homogeneous single phase, the bis-substituted ligand allows for single-phase catalysis at lower temperatures[1]. This eliminates the need to procure expensive perfluorinated co-solvents to force solubility, enabling standard reactor operations while still permitting phase separation upon cooling.
| Evidence Dimension | Organic solvent compatibility and phase homogeneity |
| Target Compound Data | Soluble in standard organics at moderate thermomorphic temperatures |
| Comparator Or Baseline | Tris-substituted fluorous phosphine (requires perfluorinated solvents or high heat for homogeneity) |
| Quantified Difference | Elimination of perfluorinated solvent requirement for homogeneous catalytic turnover |
| Conditions | Homogeneous cross-coupling in standard organic/thermomorphic solvent mixtures |
It allows manufacturers to run reactions in standard, inexpensive organic solvents without sacrificing the benefits of fluorous biphasic separation.
The inclusion of the ethylene spacer (-CH2CH2-) between the highly electronegative perfluoroalkyl chain and the phenyl ring effectively insulates the phosphorus center. As a result, the bis-fluorous phosphine exhibits a basicity and sigma-donor capacity nearly identical to standard triphenylphosphine (TPP)[1]. In benchmark Pd-catalyzed Suzuki-Miyaura and Heck couplings, catalysts utilizing this ligand achieve turnover frequencies (TOF) comparable to TPP-based systems, whereas directly fluorinated aryl phosphines (lacking the spacer) suffer from drastically reduced electron density at the metal center, severely depressing reaction rates.
| Evidence Dimension | Catalytic turnover frequency (TOF) / electronic basicity |
| Target Compound Data | TOF equivalent to TPP baseline |
| Comparator Or Baseline | Directly fluorinated aryl phosphines (without ethylene spacer) |
| Quantified Difference | Maintenance of baseline TOF vs. significant reaction rate depression |
| Conditions | Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) |
Buyers can substitute this ligand into existing TPP-optimized processes without needing to re-engineer the fundamental reaction kinetics.
Due to its >95% recovery rate via F-SPE (as detailed in Section 3), this ligand is ideal for pharmaceutical manufacturing where Pd or Rh catalysts are used for critical cross-coupling steps. It allows the catalyst to be efficiently stripped from the organic product stream, simultaneously lowering catalyst replacement costs and ensuring the final API meets stringent heavy metal impurity limits .
Leveraging its balanced organic solubility, this compound is the optimal choice for thermomorphic catalysis. Reactions can be run homogeneously at moderate temperatures in standard organic solvents, and upon cooling, the fluorous-tagged catalyst precipitates or partitions into a fluorous phase for easy decantation, avoiding the need for continuous perfluorinated solvent use [1].
The ~56 wt% fluorine content makes this ligand highly compatible with fluorous silica gel stationary phases. It can be used to immobilize homogeneous Pd or Rh complexes within continuous flow reactors, providing the high reactivity of a homogeneous catalyst with the physical retention of a heterogeneous system, thereby maximizing reactor uptime and throughput [2].
Irritant